molecular formula C33H47NO10 B13402776 [(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B13402776
M. Wt: 617.7 g/mol
InChI Key: VEMVATSAPLNYSX-OMKGQGRNSA-N
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Description

The compound [(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate typically involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization with hydroxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetoxy-2-(2-acetoxyacetoxy)-7-hydroxy-5,9,12,12-tetramethyl-13-oxotetracyclo[7.6.1.03,7.010,14]hexadec-4-yl benzoate]
  • [(1S,2R,4S,5R,6S,7S,8R,9R,12R)-4,7,12-Triacetoxy-6-(acetoxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecane-5,8-diyl dibenzoate]

Uniqueness

The uniqueness of [(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate lies in its specific hexacyclic structure and the arrangement of its functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C33H47NO10

Molecular Weight

617.7 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)19(35)13-20(40-3)32-18-14-31(38)27(44-29(37)17-11-9-8-10-12-17)21(18)33(43-6,26(36)28(31)42-5)22(25(32)34)23(41-4)24(30)32/h8-12,18-28,35-36,38H,7,13-16H2,1-6H3/t18-,19-,20+,21-,22-,23+,24-,25-,26+,27-,28+,30+,31+,32+,33-/m1/s1

InChI Key

VEMVATSAPLNYSX-OMKGQGRNSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC)OC)OC)O)COC

Origin of Product

United States

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